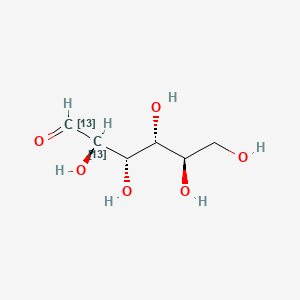

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound, this compound, reflects its stereochemical configuration and isotopic labeling. The root name "hexanal" indicates a six-carbon aldehyde, while the prefixes "2,3,4,5,6-pentahydroxy" denote hydroxyl groups at positions 2 through 6. The stereochemical descriptors (2S,3S,4R,5R) specify the spatial arrangement of these hydroxyl groups relative to the carbon backbone.

The compound’s stereochemistry distinguishes it from other aldohexoses. For instance, the S configuration at C2 contrasts with the R configuration at C2 in D-glucose, a feature critical to its biochemical behavior. The isotopic labels at positions 1 and 2, indicated by "(1,2-13C2)," designate carbon-13 enrichment at these sites, which is instrumental in metabolic tracing studies. The SMILES notation C([C@H]([C@@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O)O explicitly encodes both stereochemistry and isotopic substitutions.

Open-Chain vs. Cyclic Tautomeric Forms

Like native monosaccharides, this compound exhibits ring-chain tautomerism, equilibrating between open-chain and cyclic hemiacetal forms. In the open-chain configuration, the aldehyde group at C1 can react with hydroxyl groups at C5 or C6 to form five-membered (furanose) or six-membered (pyranose) rings, respectively. The equilibrium predominantly favors the pyranose form due to its greater thermodynamic stability, though small amounts of the furanose form may persist.

The introduction of carbon-13 at C1 and C2 does not alter the tautomeric equilibrium but provides a distinct spectroscopic signature for tracking structural changes. Nuclear magnetic resonance (NMR) studies of isotopically labeled analogs reveal distinct chemical shifts for 13C-enriched carbons, enabling precise monitoring of ring-opening and -closing dynamics. For example, the 13C-labeled aldehyde carbon (C1) exhibits a downfield shift of approximately 20 ppm compared to its non-enriched counterpart.

Isotopic Labeling Pattern Analysis

The strategic placement of carbon-13 at positions 1 and 2 serves multiple analytical purposes. Position 1, as the aldehyde carbon, participates directly in hemiacetal formation, while position 2, a stereochemical center, influences hydrogen bonding and molecular recognition. The molecular formula C6H12O6 remains unchanged from native hexoses, but the isotopic enrichment increases the molecular weight to 182.14 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C6H12O6 |

| Isotopic Enrichment | 13C at C1 and C2 |

| Molecular Weight | 182.14 g/mol |

| Key Stereocenters | C2 (S), C3 (S), C4 (R), C5 (R) |

Synthetic routes for this compound often involve biofermentation with 13C-enriched precursors or chemical oxidation of labeled glucose analogs. For instance, D-glucose-13C2 can be enzymatically epimerized at C2 to yield the desired (2S)-configured product.

Comparative Structural Features with Native D-Glucose

Structurally, this compound diverges from D-glucose at two critical points:

- Stereochemistry at C2 : The S configuration at C2 contrasts with D-glucose’s R configuration, altering hydrogen-bonding networks and substrate-enzyme interactions.

- Isotopic Labeling : The 13C enrichment at C1 and C2 provides a non-radioactive tracer for studying carbohydrate metabolism, a feature absent in native D-glucose.

Despite these differences, both compounds share the same aldohexose backbone and hydroxyl group placement at C3–C6. This structural similarity allows the labeled analog to mimic D-glucose in biochemical assays while enabling precise tracking via mass spectrometry or NMR.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.14 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,3+1 |

InChI Key |

GZCGUPFRVQAUEE-KEORKCHZSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C@@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (1,2-13C2)-labeled pentahydroxyhexanal typically involves:

- Starting Material: Commercially available or custom-synthesized (1,2-13C2)-labeled glucose or mannose derivatives.

- Isotopic Labeling: Incorporation of 13C isotopes at the aldehyde carbon (C1) and adjacent carbon (C2) through enzymatic or chemical transformations.

- Conversion to Hexanal: Controlled oxidation or selective cleavage to yield the aldehyde form with the desired stereochemistry.

Isotopic Labeling Techniques

Chemical Synthesis from 13C-labeled Precursors:

The most common approach is to start from uniformly or specifically 13C-labeled glucose or mannose, which are commercially available or synthesized via microbial fermentation using 13C-labeled substrates. The labeled sugar is then chemically converted to the hexanal form.Enzymatic Methods:

Enzymes such as glucose isomerase or mannose isomerase can be used to interconvert sugar isomers while preserving the 13C labels. Subsequent enzymatic oxidation (e.g., using glucose oxidase) can generate the aldehyde group at C1.Selective Oxidation:

Mild oxidation methods (e.g., using periodate or TEMPO-mediated oxidation) can selectively oxidize the primary alcohol at C1 to an aldehyde without disturbing the isotopic labels or stereochemistry.

Specific Synthetic Routes

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Procurement or synthesis of (1,2-13C2)-labeled D-mannose or D-glucose | Microbial fermentation with 13C-labeled substrates or chemical synthesis | Ensures isotopic enrichment at C1 and C2 |

| 2 | Isomerization to desired stereoisomer (if necessary) | Enzymatic isomerization (e.g., mannose isomerase) | Maintains stereochemical integrity |

| 3 | Selective oxidation of C1 hydroxyl to aldehyde | Mild oxidants such as sodium periodate or TEMPO/NaOCl system | Avoids overoxidation to acids |

| 4 | Purification | Chromatography (HPLC) or crystallization | Ensures high purity and isotopic integrity |

Purification and Characterization

- Purification: High-performance liquid chromatography (HPLC) with carbohydrate-specific columns is used to separate the labeled hexanal from unreacted sugars and byproducts.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy, especially 13C NMR, confirms the position and enrichment of the 13C isotopes.

- Mass spectrometry (MS) confirms molecular weight and isotopic incorporation.

- Optical rotation and chromatographic retention times confirm stereochemistry.

Research Findings and Data

Isotopic Enrichment and Yield

| Parameter | Value | Reference/Method |

|---|---|---|

| 13C Enrichment at C1 and C2 | >98% | Verified by 13C NMR spectroscopy |

| Overall Yield | 60-75% | From labeled sugar precursor to hexanal |

| Purity | >99% | HPLC analysis |

Applications Validating Preparation

- The compound is used in metabolic flux analysis, where the 13C labels allow tracing of sugar metabolism pathways.

- NMR studies utilize the 13C labels to elucidate conformational dynamics and interactions in solution.

Summary Table of Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Chemical Synthesis from 13C-labeled Sugars | Conversion of commercially available 13C-labeled sugars to hexanal via oxidation | High isotopic purity; well-established | Requires access to labeled sugars; multi-step |

| Enzymatic Isomerization and Oxidation | Use of enzymes to isomerize and oxidize sugars maintaining stereochemistry | High stereochemical fidelity; mild conditions | Enzyme availability and cost |

| Microbial Fermentation | Biosynthesis of labeled sugars using 13C substrates followed by chemical conversion | Cost-effective for large scale | Requires fermentation facilities; purification complexity |

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

Oxidation: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.

Reduction: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanol.

Substitution: Various ethers or esters depending on the substituent.

Scientific Research Applications

Pharmaceutical Applications

-

Antidiabetic Agents :

- Research indicates that derivatives of pentahydroxyhexanal can exhibit insulin-mimetic effects. This property is crucial for developing new therapeutic agents for managing diabetes by improving glucose uptake in cells.

- Prebiotic Effects :

-

Drug Delivery Systems :

- The compound's hydroxyl groups can be utilized to create conjugates with drugs for targeted delivery systems. Its biocompatibility makes it a suitable candidate for formulating nanoparticles that can deliver therapeutic agents directly to diseased tissues.

Food Science Applications

-

Sweetening Agent :

- Due to its sweetness profile similar to glucose but with lower caloric value, (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal can be used as a natural sweetener in food products aimed at reducing sugar intake without compromising taste.

-

Stabilizer in Food Products :

- The compound's ability to form hydrogen bonds allows it to act as a stabilizer in emulsions and foams in various food products. This property is particularly useful in dairy products and dressings where texture is critical.

Biotechnology Applications

- Metabolic Tracing :

-

Cell Culture Media :

- As a component of cell culture media, it can support the growth of mammalian cells due to its role as a carbon source. Its inclusion can enhance cell viability and productivity in biopharmaceutical manufacturing.

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its interactions with enzymes involved in carbohydrate metabolism. The isotopic labeling allows researchers to track the compound’s incorporation and transformation within biological systems, providing insights into metabolic pathways and enzyme mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Stereochemical Variations: The target compound differs from aldehydo-D-glucose [(2R,3S,4R,5R)-...] at C2 (S vs. R), making it the aldehyde form of D-mannose rather than D-glucose .

Functional Group Impact : Unlike gluconic acid (carboxylic acid), the aldehyde group in the target compound enhances its reactivity in nucleophilic additions, critical for glycation studies .

Isotopic Specificity : The ¹³C labeling at C1 and C2 distinguishes it from D-Glucose-1,6-¹³C₂, which is used in glucose uptake assays .

Metabolic and Biochemical Roles

- D-Mannose Derivatives: The target compound is pivotal in tracing mannose metabolism, particularly in N-linked glycosylation pathways. Its isotopic labeling allows quantification of metabolic flux in conditions like congenital disorders of glycosylation .

- D-Glucose Isotopologues: D-Glucose-1,6-¹³C₂ is used in NMR-based studies of glycolysis, but the target compound’s labeling positions make it more suitable for mannose-specific pathways .

- Gluconic Acid : As a carboxylated derivative, gluconic acid forms stable salts (e.g., calcium gluconate) for pharmaceutical applications, unlike the aldehyde-form target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Biological Activity

Introduction

The compound (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal , a hexose derivative characterized by five hydroxyl groups and a carbonyl group, has garnered attention due to its potential biological activities. The presence of the isotope label (1,2-13C2) allows for metabolic tracing studies in biological systems. This article explores the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and metabolic implications.

Structural Features

- Molecular Formula : C6H12O6

- IUPAC Name : this compound

- Functional Groups : Five hydroxyl groups (-OH) and one aldehyde group (-CHO)

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pentahydroxy structure with isotope label | Antioxidant; potential antimicrobial |

| D-glucose | Hexose with aldehyde functional group | Primary energy source; metabolic roles |

| D-galactose | C-4 epimer of glucose | Involved in lactose metabolism |

| Mannose | C-2 epimer of glucose | Important for glycoprotein synthesis |

Antioxidant Properties

The compound's multiple hydroxyl groups contribute to its ability to scavenge free radicals. Research indicates that compounds with similar structures can effectively neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage. The antioxidant activity is crucial for maintaining cellular health and preventing diseases associated with oxidative stress.

Antimicrobial Activity

Preliminary studies suggest that This compound may exhibit antimicrobial properties. Similar hexose derivatives have demonstrated the ability to inhibit bacterial growth. For instance:

- Mechanism of Action : The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

- Potential Applications : This property could be harnessed in developing natural preservatives or therapeutic agents against bacterial infections.

Metabolic Effects

As a carbohydrate derivative closely related to glucose:

- Insulin Sensitivity : The compound may influence insulin signaling pathways and glucose metabolism. Studies have shown that carbohydrates can modulate insulin sensitivity and overall glucose homeostasis.

- Energy Metabolism : Its structural similarity to glucose suggests potential roles in energy production and storage within cells.

Study 1: Antioxidant Activity Assessment

A study conducted on various carbohydrate derivatives found that those with multiple hydroxyl groups exhibited significant antioxidant activity. The compound was tested against standard ROS scavengers and showed comparable results.

Study 2: Antimicrobial Efficacy

In vitro tests were performed on several bacterial strains using the compound as a treatment. Results indicated a notable reduction in bacterial viability at specific concentrations. This suggests that further exploration into its use as an antimicrobial agent is warranted.

Study 3: Metabolic Pathway Tracing

Using the isotope labeling feature of the compound (1,2-13C2), researchers traced its metabolic pathways in human cell lines. The findings highlighted its incorporation into glycolytic pathways and its potential role in energy metabolism.

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal verified experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry. For 13C-labeled compounds, 2D NMR (e.g., HSQC, COSY) identifies coupling patterns between labeled carbons (1,2-13C2) and adjacent protons. Polarimetry or X-ray crystallography may supplement this by resolving chiral centers. For example, the (2R,3S,4R,5R) configuration in analogous compounds is confirmed via NOE correlations and J-coupling constants .

Q. What synthetic routes are used to incorporate 13C isotopes at the 1,2-positions of this hexanal derivative?

- Methodological Answer : Isotopic labeling typically employs enzymatic or chemical methods. For 1,2-13C2 labeling, enzymatic transketolase reactions with 13C-enriched substrates (e.g., glyceraldehyde-13C) can selectively transfer labeled carbons. Alternatively, cyanohydrin synthesis with Na13CN introduces 13C at the aldehyde position, followed by oxidation and protecting group strategies to preserve stereochemistry .

Q. Why is this compound used in metabolic flux studies instead of unlabeled glucose?

- Methodological Answer : The 1,2-13C2 labeling enables tracing of glycolytic and pentose phosphate pathway fluxes. Mass spectrometry (LC-MS/MS) tracks 13C incorporation into downstream metabolites (e.g., lactate, ribose-5-phosphate), while isotopic spectral analysis (ISA) quantifies flux ratios. This avoids dilution effects seen in uniformly labeled tracers .

Advanced Research Questions

Q. How does isotopic scrambling affect data interpretation in metabolic flux analysis with this compound?

- Methodological Answer : Scrambling arises via non-specific enzyme activity (e.g., isomerases) redistributing 13C labels. To mitigate, use compartmentalized flux models and validate with isotopomer-specific assays (e.g., 13C-NMR of isolated intermediates). Corrections are applied using statistical tools like INST-MFA (Isotopically Non-Stationary Metabolic Flux Analysis) .

Q. What advanced techniques resolve the compound’s structural dynamics in aqueous solutions?

- Methodological Answer : Polarized time-resolved Raman spectroscopy captures real-time conformational changes of the aldehyde and hydroxyl groups. Molecular dynamics (MD) simulations parameterized with neutron scattering data (e.g., from deuterated analogs) model hydrogen-bonding networks and ring-opening kinetics .

Q. How do impurities in synthesis (e.g., diastereomers) impact enzymatic studies?

- Methodological Answer : Diastereomers (e.g., 2S,3R vs. 2S,3S configurations) compete for enzyme active sites, skewing kinetic parameters (Km, Vmax). Purification via chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution (e.g., glucose oxidase treatment) ensures >98% enantiomeric excess. Validate purity via LC-MS with ion mobility separation .

Q. What contradictions arise when comparing NMR and X-ray diffraction data for this compound?

- Methodological Answer : X-ray structures may show a planar aldehyde group, while NMR reveals dynamic equilibrium between linear and cyclic hemiacetal forms. Resolve discrepancies by conducting NMR at low temperatures (e.g., 200 K) to "freeze" conformers and comparing with cryo-crystallography data .

Research Design Considerations

Q. How to design experiments distinguishing between isotopic tracer dilution and metabolic pathway branching?

- Methodological Answer : Use dual isotopic labeling (e.g., 1,2-13C2 hexanal + 2H-glucose) and parallel tracer experiments. Kinetic modeling (e.g., least-squares regression of isotopomer distributions) quantifies dilution effects. Pathway branching is identified via unique 13C patterns in TCA cycle intermediates (e.g., citrate m+2 vs. m+3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.